N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a nitrofuran moiety
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been shown to exhibit various biological activities . For instance, some benzofuran derivatives have shown inhibitory activity on acetylcholinesterase , which plays a crucial role in nerve signal transmission .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system .
Biochemical Pathways
Benzofuran derivatives have been shown to influence various biochemical pathways due to their diverse biological activities . For instance, inhibition of acetylcholinesterase by some benzofuran derivatives can affect the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine the compound’s absorption into the bloodstream, distribution within the body, metabolism into active or inactive forms, and excretion from the body .
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives can induce a range of molecular and cellular effects.
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide may interact with a variety of biomolecules and play a role in various biochemical reactions.
Cellular Effects
Benzofuran derivatives have been shown to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
Benzofuran derivatives are known to interact with various biomolecules, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives are known to have various biological activities, suggesting that they may have significant long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzofuran derivatives are known to have various biological activities, suggesting that they may have significant effects at different dosages .
Metabolic Pathways
Benzofuran derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters and binding proteins, suggesting that they may have significant effects on their localization or accumulation .
Subcellular Localization
Benzofuran derivatives are known to interact with various biomolecules, suggesting that they may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of various oxidized products.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide: shares structural similarities with other benzofuran and thiazole derivatives.
Benzofuran derivatives: Known for their diverse biological activities.
Thiazole derivatives: Widely studied for their medicinal properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O5S/c20-15(12-5-6-14(24-12)19(21)22)18-16-17-10(8-25-16)13-7-9-3-1-2-4-11(9)23-13/h1-8H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWEPRSIOZHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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